Reduced-flubendazole

Description

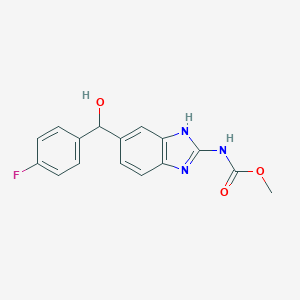

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[6-[(4-fluorophenyl)-hydroxymethyl]-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8,14,21H,1H3,(H2,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONRXGWUUBPRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438010 | |

| Record name | Reduced-flubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82050-12-2 | |

| Record name | Reduced-flubendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82050-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reduced-flubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Beyond Flubendazole to its Active Metabolite

An In-depth Technical Guide to the Synthesis of Reduced-Flubendazole

Flubendazole (FLU), a prominent member of the benzimidazole class of anthelmintics, has been a cornerstone in veterinary and human medicine for decades.[1] Its mechanism of action is well-understood, primarily involving the disruption of microtubule polymerization in parasitic worms by binding to tubulin, which in turn inhibits vital cellular processes like glucose uptake, leading to parasite death.[2] Recently, FLU has garnered significant attention as a repurposed anti-cancer agent, owing to its tubulin-binding capabilities and low systemic toxicity.[3][4]

In biological systems, FLU is not static. It undergoes metabolic transformation, with the primary pathway being the reduction of its carbonyl group to form a secondary alcohol metabolite, known as reduced-flubendazole (FLU-R) or flubendazole alcohol.[1][5] This biotransformation is primarily carried out in the liver cytosol by NADPH-dependent carbonyl reductase 1 (CBR1), a process that is notably stereospecific, yielding the (+)-enantiomer.[3][4][6] The metabolite itself is not inert; studies have shown that reduced-flubendazole retains significant nematocidal activity, comparable to the parent compound.[7]

Understanding and producing pure FLU-R is therefore critical for several key research areas:

-

Pharmacokinetic and Metabolism Studies: To accurately quantify metabolic rates and pathways.

-

Pharmacology and Toxicology: To assess the independent therapeutic and toxicological profiles of the metabolite.

-

Drug Development: As a reference standard for analytical method development and validation.

This guide provides a comprehensive, field-proven pathway for the chemical synthesis of reduced-flubendazole, moving from theoretical justification to a detailed, actionable laboratory protocol. We will focus on a selective and efficient chemical reduction that mirrors the biological transformation, providing researchers with the means to generate high-purity FLU-R for advanced studies.

The Core Transformation: Selective Ketone Reduction

The synthesis of reduced-flubendazole hinges on a single, critical transformation: the reduction of the ketone within the 4-fluorobenzoyl moiety of the flubendazole molecule to a secondary alcohol.

Figure 1: The core chemical transformation from Flubendazole to Reduced-Flubendazole.

The challenge in this synthesis lies in achieving selectivity. The flubendazole molecule contains another reducible functional group: a methyl carbamate ester. A non-selective, overly potent reducing agent could inadvertently reduce this ester, leading to unwanted byproducts. Therefore, the choice of reducing agent is paramount and must be guided by the principles of chemoselectivity.

Synthetic Strategy: The Rationale for Sodium Borohydride (NaBH₄)

For the selective reduction of a ketone in the presence of an ester, sodium borohydride (NaBH₄) is the reagent of choice.[8]

Causality Behind Experimental Choice:

-

Chemoselectivity: Sodium borohydride is a mild reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, and carboxylic acids under standard conditions (e.g., in alcoholic solvents at room temperature or below).[8] This inherent selectivity ensures that the reaction exclusively targets the desired ketone group on the flubendazole molecule, minimizing byproduct formation and simplifying subsequent purification.

-

Operational Simplicity: Unlike more powerful and pyrophoric reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ is stable in air and can be handled safely in standard laboratory settings. It is compatible with protic solvents like methanol and ethanol, which are excellent solvents for the flubendazole starting material.[9]

-

Favorable Mechanism: The reduction proceeds via the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent during the reaction or workup to yield the final alcohol product.

The overall, balanced reaction using NaBH₄ can be represented as:

4 FLU + NaBH₄ + 4 CH₃OH → 4 FLU-R + NaB(OCH₃)₄

Experimental Workflow: From Synthesis to Characterization

A successful synthesis relies on a well-structured workflow. The following diagram outlines the logical progression of steps, from reaction setup to the final validation of the product.

Figure 2: A logical workflow for the synthesis and validation of Reduced-Flubendazole.

Detailed Experimental Protocol

This protocol is designed for the synthesis of high-purity reduced-flubendazole on a laboratory scale.

Materials and Reagents:

-

Flubendazole (FLU)

-

Sodium Borohydride (NaBH₄), 98%+

-

Methanol (MeOH), ACS grade

-

Deionized Water

-

Ethyl Acetate, ACS grade

-

Hexane, ACS grade

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Dissolution of Starting Material:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add Flubendazole (e.g., 3.14 g, 10 mmol).

-

Add methanol (approx. 100 mL) to the flask. Stir the mixture at room temperature until the Flubendazole is fully dissolved. The solution may be slightly hazy.

-

-

Reaction Setup and Reagent Addition:

-

Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.

-

Weigh sodium borohydride (e.g., 0.42 g, 11 mmol, 1.1 equivalents) and add it to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitor the reaction progress using TLC (e.g., mobile phase of 9:1 Ethyl Acetate:Methanol). Spot the starting material and the reaction mixture. The reaction is complete when the Flubendazole spot has been completely consumed and a new, more polar (lower Rf) spot corresponding to the product appears.

-

-

Quenching and Product Isolation:

-

Once the reaction is complete, cool the flask again in an ice bath.

-

Slowly and carefully add deionized water (approx. 50 mL) dropwise to quench any unreacted NaBH₄. Safety Note: This will generate hydrogen gas, so ensure adequate ventilation.

-

The addition of water will cause the white, solid product to precipitate out of the solution.

-

Continue stirring the resulting slurry in the ice bath for another 30 minutes to ensure complete precipitation.

-

-

Filtration and Washing:

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid generously with cold deionized water (3 x 50 mL) to remove inorganic salts.

-

Wash the solid with a small amount of cold hexane (2 x 20 mL) to aid in drying.

-

Dry the product under vacuum to yield the crude reduced-flubendazole.

-

-

Purification (if necessary):

-

The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system like ethanol/water is recommended.

-

Dissolve the crude solid in a minimum amount of hot ethanol and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Filter the purified crystals and dry under vacuum.

-

Data Presentation: Product Characterization

The identity and purity of the synthesized reduced-flubendazole must be confirmed through rigorous analytical techniques. The expected data are summarized below.

| Parameter | Flubendazole (Starting Material) | Reduced-Flubendazole (Product) | Rationale for Change |

| CAS Number | 31430-15-6 | 82050-12-2[10] | N/A |

| Molecular Formula | C₁₆H₁₂FN₃O₃ | C₁₆H₁₄FN₃O₃[11] | Addition of two hydrogen atoms |

| Molecular Weight | 313.28 g/mol | 315.30 g/mol [11] | Addition of two hydrogen atoms |

| Appearance | White to off-white powder | White to off-white powder | No significant change expected |

| ¹H NMR (Expected) | Ketone C=O (~195 ppm) | Alcohol C-OH (~75 ppm) | Reduction of ketone to alcohol |

| ¹H NMR (Expected) | No signal in 4.5-6.0 ppm range | New singlet/doublet ~5.8 ppm (-CH(OH)-) | Formation of the benzylic alcohol proton |

| FT-IR (Expected) | Strong C=O stretch (~1680 cm⁻¹) | Appearance of broad O-H stretch (~3300 cm⁻¹) | Formation of the hydroxyl group |

| HPLC Retention Time | X min | < X min | The alcohol product is more polar and will typically elute earlier on a reverse-phase column |

Conclusion

The synthesis of reduced-flubendazole via the selective sodium borohydride reduction of flubendazole is a robust, efficient, and highly selective method. This pathway provides a reliable means for researchers in pharmacology, drug metabolism, and oncology to produce high-purity material for their studies. By understanding the chemical principles behind reagent selection and adhering to a structured experimental workflow, this synthesis can be readily implemented in any standard organic chemistry laboratory. The ability to generate this key metabolite is a critical step in further elucidating the full biological activity of flubendazole and its potential in new therapeutic applications.

References

-

Title: Carbonyl Reduction of Flubendazole in the Human Liver: Strict Stereospecificity, Sex Difference, Low Risk of Drug Interactions Source: PubMed Central URL: [Link]

-

Title: Flubendazole carbonyl reduction in drug-susceptible and drug-resistant strains of the parasitic nematode Haemonchus contortus: changes during the life cycle and possible inhibition Source: Parasites & Vectors URL: [Link]

-

Title: What is the mechanism of Flubendazole? Source: Patsnap Synapse URL: [Link]

-

Title: Flubendazole carbonyl reduction in drug-susceptible and drug-resistant strains of the parasitic nematode Haemonchus contortus: changes during the life cycle and possible inhibition Source: PubMed URL: [Link]

-

Title: Carbonyl Reduction of Flubendazole in the Human Liver: Strict Stereospecificity, Sex Difference, Low Risk of Drug Interactions Source: Frontiers in Pharmacology URL: [Link]

-

Title: Nematodicidal activity of flubendazole and its reduced metabolite on a murine model of Trichinella spiralis infection Source: PubMed URL: [Link]

-

Title: Repurposing flubendazole for glioblastoma ferroptosis by affecting xCT and TFRC proteins Source: Wiley Online Library URL: [Link]

-

Title: SYNTHESIS AND CHARACTERIZATION OF FLUBENDAZOLE COCRYSTALS Source: ResearchGate URL: [Link]

-

Title: Comparative biotransformation of flubendazole (FLBZ) (reduction, left)... Source: ResearchGate URL: [Link]

-

Title: Reduced-flubendazole | C16H14FN3O3 Source: PubChem URL: [Link]

-

Title: Metabolic pathways of flubendazol Source: ResearchGate URL: [Link]

-

Title: Oral bioavailability enhancement of flubendazole by developing nanofibrous solid dosage forms Source: PubMed URL: [Link]

-

Title: Flubendazole - Joint FAO/WHO Expert Committee on Food Additives (JECFA) Source: Food and Agriculture Organization of the United Nations URL: [Link]

-

Title: Carbonyl reduction of Flubendazole in the human liver: strict stereospecificity, sex difference, low risk of drug interactions. Source: CABI Digital Library URL: [Link]

-

Title: Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation Source: PubMed URL: [Link]

-

Title: Reduction using sodium borohyride? Source: ResearchGate URL: [Link]

-

Title: Sodium borohydride Source: Wikipedia URL: [Link]

Sources

- 1. Flubendazole carbonyl reduction in drug-susceptible and drug-resistant strains of the parasitic nematode Haemonchus contortus: changes during the life cycle and possible inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Flubendazole? [synapse.patsnap.com]

- 3. Carbonyl Reduction of Flubendazole in the Human Liver: Strict Stereospecificity, Sex Difference, Low Risk of Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Carbonyl Reduction of Flubendazole in the Human Liver: Strict Stereospecificity, Sex Difference, Low Risk of Drug Interactions [frontiersin.org]

- 5. fao.org [fao.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Nematodicidal activity of flubendazole and its reduced metabolite on a murine model of Trichinella spiralis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. CAS 82050-12-2: Reduced-flubendazole | CymitQuimica [cymitquimica.com]

- 11. Reduced-flubendazole | C16H14FN3O3 | CID 10313591 - PubChem [pubchem.ncbi.nlm.nih.gov]

reduced-flubendazole mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Reduced-Flubendazole

Abstract

Flubendazole (FLU) is a potent broad-spectrum anthelmintic of the benzimidazole class, widely utilized in both human and veterinary medicine. Its primary mechanism of action involves the disruption of microtubule polymerization in parasites by binding to β-tubulin. However, the in vivo efficacy of flubendazole is significantly modulated by its metabolism. The principal metabolic pathway is the carbonyl reduction of the parent compound to its corresponding alcohol, reduced-flubendazole (FLU-R). This guide provides a detailed technical examination of this process, establishing that the reduction is fundamentally a detoxification and deactivation pathway. We will dissect the molecular interactions between flubendazole and its tubulin target, the downstream cellular consequences, and the critical role that its conversion to the less active reduced-flubendazole plays in both host metabolism and parasite resistance mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of flubendazole's pharmacology.

Introduction to Flubendazole and the Benzimidazole Class

The benzimidazoles are a cornerstone of anthelmintic therapy, renowned for their high efficacy and favorable safety profile. Flubendazole, or [5-(4-fluorobenzoyl)-1H-benzimidazole-2-yl]-carbamic acid methyl ester, has been in clinical use for decades.[1] The fundamental mechanism for this class of drugs is the targeted disruption of the parasite's cytoskeleton.[1][2] They achieve this by binding with high affinity to the β-tubulin subunit, a key protein in the formation of microtubules.[1][3] This interaction is selective for parasitic tubulin over mammalian tubulin, which is a crucial factor in the drug's therapeutic index.[3] While the action of the parent drug is well-understood, its metabolic fate is central to its overall pharmacological profile. In both the host and the parasite, flubendazole is rapidly metabolized to reduced-flubendazole (FLU-R).[4][5] This guide will elucidate that the mechanism of action of "reduced-flubendazole" is more accurately described as a significant reduction in action, making its formation a critical factor in determining therapeutic outcomes and the development of resistance.

The Primary Molecular Target: Parasitic β-Tubulin

Microtubules are dynamic polymers essential for a multitude of cellular functions in eukaryotes, including maintaining cell structure, intracellular transport, and chromosome segregation during mitosis.[1][3] In helminths, these structures are vital for cellular integrity, nutrient absorption, and motility. The building blocks of microtubules are heterodimers of α- and β-tubulin. Benzimidazoles, including flubendazole, exert their effect by specifically targeting the β-tubulin subunit, thereby inhibiting its ability to polymerize.[6]

Core Mechanism: Inhibition of Microtubule Polymerization

Binding Site and Interaction

Flubendazole binds with high affinity to a specific site on the β-tubulin monomer. Experimental evidence demonstrates that this is the colchicine binding site, a pocket distinct from the binding site of other microtubule inhibitors like the vinca alkaloids.[7][8][9] This distinction is clinically significant; it means that flubendazole can circumvent resistance mechanisms based on the overexpression of P-glycoprotein (Pgp), a drug efflux pump that often confers resistance to vinca alkaloids.[1][8][10] By occupying this site, flubendazole induces a conformational change in the tubulin dimer that prevents it from incorporating into a growing microtubule polymer.

Disruption of Microtubule Dynamics

The inhibition of polymerization shifts the dynamic equilibrium of the microtubule network towards depolymerization. This leads to a catastrophic failure of the parasite's cytoskeletal architecture. The cell is unable to build or maintain the microtubule-dependent structures necessary for life.

Downstream Cellular and Physiological Consequences

The collapse of the microtubule network triggers a cascade of lethal downstream effects.

-

Inhibition of Glucose Uptake: Microtubules are critical for the transport of glucose-laden vesicles to the cell surface. Their disruption severely impairs the parasite's ability to absorb glucose, its primary energy source, effectively starving the organism.[3][10]

-

G2/M Cell Cycle Arrest: The mitotic spindle, which is composed of microtubules, is essential for separating chromosomes during cell division. Flubendazole's disruption of microtubule formation prevents the assembly of a functional spindle, arresting cells in the G2/M phase of the cell cycle and ultimately leading to apoptotic cell death.[7][9]

-

Impaired Vesicular Transport: The movement of secretory vesicles, organelles, and other vital cellular components is dependent on the microtubule network. Flubendazole-induced disruption leads to a general breakdown of intracellular transport, causing widespread cellular dysfunction.[3][10]

The Role of Metabolism: Formation of Reduced-Flubendazole

The Carbonyl Reduction Pathway

Flubendazole undergoes biotransformation in both the host and the parasite. The primary metabolic reaction is the reduction of its ketone group to a secondary alcohol, forming reduced-flubendazole (FLU-R).[4][5] This reaction is catalyzed by cytosolic carbonyl-reducing enzymes belonging to the short-chain dehydrogenase/reductase (SDR) and aldo/keto reductase (AKR) superfamilies.[4] In humans, this conversion is rapid and stereospecific, occurring primarily in the liver cytosol.[10]

Comparative Bioactivity: A Deactivation Step

Crucially, multiple studies have demonstrated that both major metabolites of flubendazole—the reduced form (FLU-R) and a hydrolyzed form—possess significantly lower anthelmintic activity than the parent drug.[4][5][10] Therefore, the metabolic reduction of FLU is not an activation step but rather a detoxification or deactivation mechanism. The "mechanism of action" of FLU-R is that of a much weaker tubulin inhibitor compared to its parent compound.

| Compound | Relative Anthelmintic Activity | Role |

| Flubendazole (FLU) | High | Active parent drug |

| Reduced-Flubendazole (FLU-R) | Significantly Lower | Deactivated metabolite |

Table 1. Comparison of the relative bioactivity of Flubendazole and its primary metabolite.

Implications for Drug Efficacy and Resistance

The deactivation of FLU to FLU-R has profound implications for its therapeutic use.

-

Host First-Pass Metabolism: The rapid reduction of flubendazole in the host's liver can decrease the systemic bioavailability of the active parent drug, potentially limiting its efficacy against tissue-dwelling parasites.

-

Parasite-Mediated Resistance: A key mechanism of non-target-site resistance in parasites is the enhanced metabolism of the drug. Studies on the nematode Haemonchus contortus have shown that drug-resistant strains exhibit significantly higher rates of FLU reduction to FLU-R compared to susceptible strains.[4] This increased metabolic activity effectively neutralizes the drug before it can reach a sufficient concentration to disrupt microtubule function.[4] Therefore, the expression level and activity of carbonyl-reducing enzymes within the parasite are critical determinants of flubendazole susceptibility.

Experimental Methodologies

Investigating the flubendazole-tubulin interaction and the impact of its metabolism requires a suite of specialized biochemical and cellular assays.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Objective: To quantify the inhibitory effect of flubendazole on the rate and extent of microtubule formation.

Principle: Tubulin polymerization causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., purified bovine or parasitic tubulin) at a concentration of 1-2 mg/mL in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA). Keep on ice.

-

Prepare a stock solution of GTP (100 mM) in polymerization buffer.

-

Prepare stock solutions of Flubendazole, Reduced-Flubendazole (test compounds), Paclitaxel (positive control for polymerization), and Colchicine (positive control for inhibition) in DMSO.

-

-

Assay Setup:

-

In a 96-well, UV-transparent plate, add 5 µL of the appropriate compound dilution (or DMSO for the negative control).

-

Add 85 µL of the cold tubulin solution to each well.

-

Incubate the plate at room temperature for 5 minutes to allow for drug-tubulin binding.

-

-

Initiation and Measurement:

-

Pre-warm a microplate reader spectrophotometer to 37°C.

-

Initiate polymerization by adding 10 µL of GTP (final concentration 1 mM) to each well.

-

Immediately place the plate in the reader and begin kinetic measurements of absorbance at 340 nm every 30 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot OD₃₄₀ versus time for each condition.

-

Compare the polymerization curves of the control (DMSO) with those of the test compounds. Inhibition is observed as a decrease in the rate and final plateau of the curve.

-

Calculate IC₅₀ values by performing the assay with a range of drug concentrations.

-

Other Key Assays

-

Competitive Colchicine Binding Assay: To confirm that flubendazole binds at the colchicine site, this assay measures the ability of flubendazole to displace radiolabeled [³H]-colchicine from purified tubulin.

-

Immunofluorescence Microscopy: This cellular assay uses antibodies against tubulin to visualize the microtubule network within parasite cells (e.g., larvae or cultured cells). Treatment with flubendazole will show a clear disruption and depolymerization of these networks compared to untreated controls.

Conclusion and Future Directions

The anthelmintic efficacy of flubendazole is unequivocally linked to its ability to bind parasitic β-tubulin and inhibit microtubule polymerization. This primary action leads to a cascade of fatal cellular events, including energy starvation and mitotic arrest. The metabolic conversion of flubendazole to reduced-flubendazole (FLU-R) is a critical deactivation pathway. The significantly lower bioactivity of FLU-R means that this metabolic step, whether performed by the host or the parasite, serves to reduce the drug's therapeutic effect.

For drug development professionals, this understanding highlights several key considerations:

-

Formulation and Delivery: Strategies to bypass hepatic first-pass metabolism could enhance the systemic availability of the active parent drug, improving efficacy against tissue-dwelling parasites.

-

Overcoming Resistance: The upregulation of carbonyl-reducing enzymes is a defined resistance mechanism. Future therapeutic strategies could involve the co-administration of flubendazole with inhibitors of these enzymes to potentiate its activity and overcome resistance.[4]

-

Drug Discovery: The flubendazole-tubulin interaction provides a robust model for the rational design of new benzimidazoles that may be less susceptible to metabolic reduction, thereby possessing a longer half-life and greater potency against resistant parasite strains.

Further research into the specific carbonyl reductase isozymes responsible for FLU reduction in key parasite species will provide more precise targets for the development of next-generation anthelmintic therapies.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Flubendazole? Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Antihelmintic Flubendazole Inhibits Microtubules through a Mechanism Distinct From Vinca Alkaloids and Displays Preclinical Activity in Leukemia and Myeloma. | Request PDF. Retrieved from [Link]

-

Xing, X., et al. (2024). Anticancer role of flubendazole: Effects and molecular mechanisms (Review). Oncology Letters. Retrieved from [Link]

-

Cleveland, C. A., et al. (2022, February 28). Investigating Flubendazole as an Anthelmintic Treatment for Guinea Worm (Dracunculus medinensis): Clinical Trials in Laboratory-Reared Ferrets and Domestic Dogs in Chad. Semantic Scholar. Retrieved from [Link]

-

Spagnuolo, P. A., et al. (2010, June 10). The antihelmintic flubendazole inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma. Blood. Retrieved from [Link]

-

Doleželová, P., et al. (2024, January 15). Flubendazole carbonyl reduction in drug-susceptible and drug-resistant strains of the parasitic nematode Haemonchus contortus: changes during the life cycle and possible inhibition. Parasites & Vectors. Retrieved from [Link]

-

Matoušková, P., et al. (2019, May 28). Carbonyl Reduction of Flubendazole in the Human Liver: Strict Stereospecificity, Sex Difference, Low Risk of Drug Interactions. Drug Metabolism and Disposition. Retrieved from [Link]

-

Ceballos, L., et al. (2015). Pharmacokinetic comparison of different flubendazole formulations in pigs: A further contribution to its development as a macrofilaricide molecule. ResearchGate. Retrieved from [Link]

-

Spagnuolo, P. A., et al. (2009, November 20). The Antihelmintic Flubendazole Inhibits Microtubules through a Mechanism Distinct From Vinca Alkaloids and Displays Preclinical Activity in Leukemia and Myeloma. Blood. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Efficacy of flubendazole and albendazole against Trichinella spiralis in mice. Retrieved from [Link]

-

Wang, S., et al. (2024, March 19). Metabolic mechanism and pharmacological study of albendazole in secondary hepatic alveolar echinococcosis (HAE) model rats. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Robinson, M. W., et al. (2004). Liver fluke β-tubulin isotype 2 binds albendazole and is thus a probable target of this drug. Parasitology. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathways of flubendazol (established by Van Leemput L. et al., 1991). (1). Retrieved from [Link]

-

Hahnel, S., et al. (2022). The efficacy of the benzimidazoles oxfendazole and flubendazole against Litomosoides sigmodontis is dependent on the adaptive and innate immune system. Frontiers in Immunology. Retrieved from [Link]

-

Kim, J., et al. (2023, November 10). Flubendazole exposure disrupts neural development and function of zebrafish embryos (Danio rerio). Science of The Total Environment. Retrieved from [Link]

Sources

- 1. Anticancer role of flubendazole: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Flubendazole? [synapse.patsnap.com]

- 4. Flubendazole carbonyl reduction in drug-susceptible and drug-resistant strains of the parasitic nematode Haemonchus contortus: changes during the life cycle and possible inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Liver fluke β-tubulin isotype 2 binds albendazole and is thus a probable target of this drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The antihelmintic flubendazole inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Carbonyl Reduction of Flubendazole in the Human Liver: Strict Stereospecificity, Sex Difference, Low Risk of Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

reduced-flubendazole enantiomers and their activity

A Comprehensive Technical Guide to the Stereoselective Metabolism and Activity of Reduced-Flubendazole Enantiomers

Introduction: Beyond the Parent Drug

Flubendazole (FLU) is a well-established benzimidazole anthelmintic agent, valued for its broad-spectrum efficacy against a variety of parasitic helminths.[1] Its primary mechanism of action involves binding to parasite tubulin, thereby inhibiting the polymerization of microtubules, which are essential for cellular structure and function.[2][3] However, the clinical efficacy and safety profile of any drug are intrinsically linked to its metabolic fate within the body. For flubendazole, a prochiral molecule, metabolic transformation introduces a critical element of stereochemistry that has profound implications for its biological activity.

The reduction of flubendazole's carbonyl group creates a new chiral center, yielding two non-superimposable mirror-image molecules known as enantiomers: (+)-reduced-flubendazole and (-)-reduced-flubendazole. It is a fundamental principle in pharmacology that such enantiomers can exhibit vastly different interactions with chiral biological systems, leading to divergent potencies, activities, and toxicities.[4] This guide, intended for researchers and drug development professionals, provides an in-depth examination of the stereoselective metabolism of flubendazole, the analytical methodologies required to resolve and quantify the resulting enantiomers, and a critical analysis of their comparative biological activities. Understanding these stereochemical nuances is paramount for optimizing therapeutic strategies and exploring the full potential of flubendazole and its derivatives.

Part 1: The Stereoselective Metabolism of Flubendazole

The biotransformation of flubendazole in humans and other species is predominantly a Phase I metabolic process. The key event relevant to this guide is the enzymatic reduction of the ketone moiety on the 5-(4-fluorobenzoyl) group.

Formation of a Chiral Center from a Prochiral Ketone

Flubendazole is considered "prochiral" because its ketone group is planar and symmetrical. However, the enzymatic addition of a hydride ion (from a cofactor like NADPH) to the carbonyl carbon can occur from one of two faces of this plane.[5] This reduction converts the planar carbonyl into a secondary alcohol, creating a new stereocenter. Depending on the direction of the hydride attack, either the (+) or the (-) enantiomer of reduced flubendazole (FLU-R) is formed. A non-biological, chemical reduction would typically result in a 1:1 racemic mixture of both enantiomers.

Enzymatic Stereospecificity: A Key In Vivo Phenomenon

Crucially, extensive research has demonstrated that the metabolic reduction of flubendazole is not random but is, in fact, highly stereospecific. In vivo pharmacokinetic studies in sheep have shown that (+)-Reduced Flubendazole is the principal metabolite found in blood plasma.[6] Only very low concentrations of the parent drug, its hydrolyzed metabolite, and the (–)-reduced flubendazole enantiomer were detected.[6]

This strict stereospecificity has also been confirmed in human liver studies. The carbonyl reduction of flubendazole in human hepatic cytosol is strictly stereospecific, yielding exclusively the (+)-FLUR enantiomer.[7] The primary enzyme responsible for this transformation has been identified as Carbonyl Reductase 1 (CBR1) , which utilizes NADPH as a preferred coenzyme.[5][7] This enzymatic control dictates that the body is exposed almost exclusively to one of the two possible enantiomers, a critical detail for any pharmacological assessment.

Part 2: Analytical Separation and Quantification of Reduced-Flubendazole Enantiomers

To study the distinct biological effects of each enantiomer, one must first be able to separate and accurately quantify them. Standard high-performance liquid chromatography (HPLC) cannot distinguish between enantiomers; therefore, specialized chiral separation techniques are required.[8]

The Rationale for Chiral Chromatography

The principle behind chiral chromatography is the use of a chiral stationary phase (CSP). The CSP creates a chiral environment within the HPLC column. As the racemic mixture of reduced flubendazole passes through, the two enantiomers form transient diastereomeric complexes with the CSP.[4] One enantiomer will have a slightly stronger or more stable interaction with the CSP than the other, causing it to be retained longer in the column. This difference in retention time allows for their separation and individual quantification.

Experimental Workflow: From Biological Matrix to Quantified Enantiomers

The analytical process involves a validated, multi-step workflow designed to ensure accuracy and reproducibility. The goal is to isolate the analytes from a complex biological sample (like plasma or tissue homogenate) and introduce them into the chiral HPLC system for analysis.

Detailed Experimental Protocol: Chiral HPLC-PDA/FL Method

This protocol is synthesized from validated methods reported in the literature for the analysis of flubendazole and its metabolites.[6]

1. Principle: This method utilizes reversed-phase chiral HPLC to separate flubendazole and its reduced enantiomers. Detection is achieved via a photodiode array (PDA) detector for UV absorbance and a fluorescence (FL) detector for enhanced sensitivity.

2. Sample Preparation (Liquid-Liquid Extraction):

-

Causality: The objective is to efficiently extract the relatively nonpolar analytes from the aqueous biological matrix into an immiscible organic solvent, while leaving behind interfering substances like proteins and salts. A pH-dependent extraction maximizes recovery.

-

Step 1: To 1 mL of plasma sample, add an internal standard (e.g., albendazole) to correct for extraction efficiency and injection volume variability.

-

Step 2: Add 5 mL of tert-butylmethyl ether (organic solvent).

-

Step 3: Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer.

-

Step 4: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Step 5: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Step 6: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase for injection into the HPLC system.

3. Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, PDA detector, and fluorescence detector.

-

Chiral Column: Chiralcel OD-R (250 mm × 4.6 mm).

-

Expertise: This cellulose-based CSP is highly effective for separating a wide range of chiral compounds, including benzimidazoles.

-

-

Mobile Phase: Isocratic mixture of Methanol and 1M Sodium Perchlorate (NaClO₄) solution (75:25, v/v).

-

Expertise: The high concentration of salt in the aqueous portion of the mobile phase is critical for enhancing the chiral recognition capabilities of this type of column.

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C (controlled).

-

Injection Volume: 20 µL.

4. Detection and Quantification:

-

PDA (UV) Detection:

-

Flubendazole: 310 nm

-

Reduced Flubendazole: 290 nm

-

Internal Standard (Albendazole): 295 nm

-

-

Fluorescence Detection (for higher sensitivity):

-

Reduced Flubendazole: Excitation λ = 228 nm / Emission λ = 310 nm

-

Internal Standard: Excitation λ = 236 nm / Emission λ = 346 nm

-

Insight: Fluorescence detection is approximately 10 times more sensitive than UV detection for these metabolites, making it essential for pharmacokinetic studies where plasma concentrations are low.[6]

-

-

Self-Validation: The protocol's integrity is maintained by running a nine-level calibration curve with known concentrations of the analytes. The resulting peak areas are used to generate a linear regression model, from which the concentrations in unknown samples can be determined.

Part 3: Comparative Biological Activity

The structural modification from a ketone in flubendazole to a secondary alcohol in its reduced metabolites has a profound impact on biological activity.

Anthelmintic Activity: A Deactivation Pathway

The primary anthelmintic activity of flubendazole is derived from its ability to disrupt microtubule formation in parasites.[2] Studies have shown that the reduced metabolites of flubendazole possess significantly lower anthelmintic activity than the parent drug.[9] This indicates that the carbonyl reduction pathway serves as a method of detoxification or deactivation for the parasite.

-

Causality: The molecular shape and electronic properties of the 5-benzoyl group are critical for high-affinity binding to the colchicine-binding site on parasite β-tubulin.[10] The conversion of the planar, electron-withdrawing ketone to a bulkier, hydrogen-bond-donating alcohol group likely disrupts the precise fit required for potent tubulin inhibition.

Anticancer Activity: A Repurposed Application

In recent years, flubendazole has been identified as a promising anticancer agent, demonstrating efficacy against leukemia, myeloma, breast cancer, and other malignancies.[11][12] Its anticancer effects are multifaceted, but the primary mechanism is, once again, the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[3][13]

-

Knowledge Gap & Hypothesis: To date, the peer-reviewed literature lacks specific studies that isolate and compare the anticancer activities of the individual (+)- and (-)-reduced flubendazole enantiomers. However, based on the established structure-activity relationship for tubulin inhibition, it is highly probable that the reduced metabolites also exhibit significantly diminished anticancer activity compared to the parent drug. The structural change that abrogates anthelmintic potency would logically also reduce the microtubule-disrupting activity in cancer cells. Studies on various cancer cell lines have confirmed their ability to reduce flubendazole, with the rate of reduction correlating with the expression of CBR1.[14]

Data Summary: Activity Profile

The following table summarizes the known and hypothesized activities of flubendazole and its reduced metabolites.

| Compound | Primary Activity | Relative Potency | Known/Hypothesized Mechanism |

| Flubendazole | Anthelmintic | High | Inhibition of parasite tubulin polymerization[2] |

| Reduced Flubendazole | Anthelmintic | Significantly Lower | Reduced affinity for tubulin[9] |

| Flubendazole | Anticancer | High | Inhibition of cancer cell tubulin polymerization, G2/M arrest[3] |

| (+)-Reduced Flubendazole | Anticancer | Unknown (Hypothesized to be low) | N/A |

| (-)-Reduced Flubendazole | Anticancer | Unknown (Hypothesized to be low) | N/A |

Part 4: Implications for Drug Development and Future Research

The stereoselective metabolism of flubendazole into less active enantiomers has significant consequences for its therapeutic application, particularly in the context of its repurposing for systemic anticancer therapy.

-

Pharmacokinetic Hurdles: The rapid and efficient reduction of flubendazole in the human liver to a less active form presents a major challenge for achieving sustained, systemically effective concentrations required for cancer treatment.[5] This efficient first-pass metabolism contributes to the drug's historically low oral bioavailability.[12] While this is advantageous for treating intestinal parasites, it is a significant barrier for systemic diseases.

-

Future Research Imperatives:

-

Definitive Activity Testing: There is a clear need for studies to synthesize and isolate the pure (+)- and (-)-reduced flubendazole enantiomers. These pure compounds must then be tested in head-to-head in vitro assays (e.g., tubulin polymerization assays, cancer cell viability panels) to definitively quantify their anticancer activity relative to the parent drug.

-

Metabolic Stability Strategies: For anticancer drug development, future work could focus on creating flubendazole analogs that are resistant to carbonyl reduction by CBR1. Modifying the 5-benzoyl group could potentially block this deactivation pathway, thereby increasing the drug's metabolic stability, half-life, and systemic exposure.

-

Enzyme Characterization: Further investigation into the specific carbonyl reductases in different cancer types could reveal whether metabolic deactivation is a potential mechanism of acquired resistance to flubendazole treatment.[14]

-

References

-

Nobilis, M., et al. (2008). Sensitive chiral high-performance liquid chromatographic determination of anthelmintic flubendazole and its phase I metabolites in blood plasma using UV photodiode-array and fluorescence detection. Journal of Chromatography B, 863(1), 119-127. [Link]

-

Szotáková, B., et al. (2019). Carbonyl Reduction of Flubendazole in the Human Liver: Strict Stereospecificity, Sex Difference, Low Risk of Drug Interactions. Frontiers in Pharmacology, 10, 533. [Link]

-

Cleveland, C. A., et al. (2022). Investigating Flubendazole as an Anthelmintic Treatment for Guinea Worm (Dracunculus medinensis): Clinical Trials in Laboratory-Reared Ferrets and Domestic Dogs in Chad. The American Journal of Tropical Medicine and Hygiene, 106(5), 1488-1497. [Link]

-

Čáňová, K., et al. (2018). The metabolism of flubendazole in human liver and cancer cell lines. Drug Testing and Analysis, 10(9), 1431-1437. [Link]

-

Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Conference Paper. [Link]

-

Spagnuolo, P. A., et al. (2010). The Antihelmintic Flubendazole Inhibits Microtubules through a Mechanism Distinct From Vinca Alkaloids and Displays Preclinical Activity in Leukemia and Myeloma. Blood, 115(23), 4824-4833. [Link]

-

Patsnap. (2024). What is the mechanism of Flubendazole? Patsnap Synapse. [Link]

-

Xing, X., et al. (2024). Anticancer role of flubendazole: Effects and molecular mechanisms (Review). Oncology Letters, 28(5), 558. [Link]

-

Čáňová, K., et al. (2017). Anthelmintic Flubendazole and Its Potential Use in Anticancer Therapy. Acta Medica (Hradec Kralove), 60(1), 5-11. [Link]

-

Xing, X., et al. (2024). Anticancer role of flubendazole: Effects and molecular mechanisms (Review). Oncology Letters. Published online. [Link]

-

Wang, P., & Wang, Q. (n.d.). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]

-

Moreno, L., et al. (2015). Pharmacokinetic comparison of different flubendazole formulations in pigs: A further contribution to its development as a macrofilaricide molecule. Veterinary Parasitology, 214(3-4), 281-285. [Link]

-

Spagnuolo, P. A., et al. (2010). The antihelmintic flubendazole inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma. Blood, 115(23), 4824-33. [Link]

-

Szotáková, B., et al. (2019). Carbonyl Reduction of Flubendazole in the Human Liver: Strict Stereospecificity, Sex Difference, Low Risk of Drug Interactions. Frontiers in Pharmacology, 10, 533. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. What is the mechanism of Flubendazole? [synapse.patsnap.com]

- 3. Anticancer role of flubendazole: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 5. Frontiers | Carbonyl Reduction of Flubendazole in the Human Liver: Strict Stereospecificity, Sex Difference, Low Risk of Drug Interactions [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Carbonyl Reduction of Flubendazole in the Human Liver: Strict Stereospecificity, Sex Difference, Low Risk of Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. Pharmacokinetic comparison of different flubendazole formulations in pigs: A further contribution to its development as a macrofilaricide molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]

- 13. The antihelmintic flubendazole inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The metabolism of flubendazole in human liver and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Assessing the Cytotoxicity of Reduced-Flubendazole on Cancer Cell Lines

Executive Summary

The anthelmintic drug flubendazole is a compelling candidate for drug repurposing in oncology, demonstrating potent cytotoxic effects against a wide array of cancer cell lines.[1] Its primary mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[2] However, a critical aspect often overlooked in preclinical in vitro studies is the drug's metabolic fate. In vivo, flubendazole is predominantly metabolized via carbonyl reduction to its alcohol form, reduced-flubendazole.[3] While the parent drug has been the focus of most research, emerging evidence indicates that this primary metabolite is not an inert byproduct but an active compound with its own genotoxic properties.[4]

This guide provides the essential scientific rationale and a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the cytotoxicity and mechanism of action of reduced-flubendazole. We move beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach. By directly comparing the cytotoxic profiles of the parent drug and its key metabolite, researchers can gain a more accurate and clinically relevant understanding of flubendazole's therapeutic potential, paving the way for more informed drug development strategies.

The Scientific Imperative: Why Investigate Reduced-Flubendazole?

Flubendazole: A Microtubule-Targeting Agent with Multi-Pathway Effects

Flubendazole's anticancer activity is primarily attributed to its function as a microtubule-destabilizing agent. It binds to the colchicine site on β-tubulin, inhibiting polymerization and leading to the disruption of the mitotic spindle.[5] This interference with microtubule dynamics triggers a cascade of cellular events, most notably a cell cycle arrest in the G2/M phase, which ultimately culminates in apoptotic cell death.[6][7]

Beyond its direct impact on the cytoskeleton, flubendazole has been shown to modulate critical oncogenic signaling pathways. Notably, it inhibits the STAT3 signaling pathway, which is implicated in cell proliferation, survival, and angiogenesis.[8][9] Furthermore, it can induce autophagy in several cancer types, including colorectal and non-small cell lung cancer, a process that is functionally linked to its apoptotic effects.[3][9] This multifaceted mechanism makes flubendazole a robust anticancer compound effective across numerous cancer cell lines, including those from leukemia, myeloma, breast, and hepatocellular carcinomas.[5][6]

The Metabolic Conversion to Reduced-Flubendazole

When administered in vivo, flubendazole undergoes rapid and extensive metabolism. The principal metabolic pathway is the reduction of its ketone group to a secondary alcohol, forming reduced-flubendazole . This biotransformation is a critical consideration for translating in vitro findings to a clinical context, as the tumor microenvironment will be exposed to a mixture of both the parent drug and this major metabolite.

The Active Metabolite Hypothesis

The central thesis of this guide is that a comprehensive understanding of flubendazole's anticancer effect is incomplete without characterizing the activity of reduced-flubendazole. If the metabolite is significantly active, it could be a primary contributor to the drug's overall in vivo efficacy. Conversely, if it is inactive, the metabolic process represents a deactivation pathway that could limit therapeutic potency. Initial evidence strongly supports the former.

Unveiling the Activity of Reduced-Flubendazole

Mechanistic Insights from Genotoxicity Profiling

Direct evidence for the activity of reduced-flubendazole comes from in vitro genotoxicity studies. A key study demonstrated that both the R- and S-enantiomers of reduced-flubendazole are active aneugens .[4] An aneugen is an agent that causes aneuploidy—an abnormal number of chromosomes in a cell. This effect is a direct and predictable consequence of disrupting microtubule function and interfering with the mitotic spindle during cell division.

Furthermore, the study noted that the reduced metabolite also possesses clastogenic activity (the ability to cause breaks in chromosomes), a property not prominently associated with the parent compound.[4] The hydrolyzed metabolite of flubendazole was found to be inactive.[4] This confirms two critical points:

-

The carbonyl reduction of flubendazole does not inactivate the molecule.

-

The reduced metabolite retains the core microtubule-destabilizing mechanism of action.

These findings provide a strong, mechanistically-grounded rationale for performing direct cytotoxicity assays on cancer cell lines. The aneugenic nature of reduced-flubendazole strongly predicts that it will induce G2/M arrest and subsequent cell death, mirroring the effects of its parent compound.

A Validated Framework for Cytotoxicity Profiling

This section provides detailed, self-validating protocols designed to directly compare the cytotoxic effects of flubendazole and reduced-flubendazole.

Sourcing the Test Article

Reduced-flubendazole is commercially available from specialized chemical suppliers under CAS Number 82050-12-2 .[10] For research purposes, both racemic mixtures and the individual R- and S-enantiomers have been synthesized by entities such as Janssen Pharmaceutica and Epichem Pty Ltd.[11] It is critical to obtain a high-purity standard (>95%) with a certificate of analysis for all in vitro experiments. The compound should be dissolved in analytical grade DMSO to create a concentrated stock solution (e.g., 10 mM) for subsequent dilutions in cell culture media.

Overall Experimental Workflow

The following diagram outlines a logical and comprehensive workflow for the characterization of reduced-flubendazole.

Protocol 1: Comparative Cell Viability Assessment (IC50 Determination)

Rationale: The primary objective is to quantify and compare the potency of reduced-flubendazole (R-FLU) against its parent compound (FLU). An MTT or similar colorimetric assay provides a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC50). Running both compounds in parallel on the same multi-well plate is critical to eliminate inter-assay variability and ensure a direct, valid comparison.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal, A549 lung, or MDA-MB-231 breast cancer) in 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X serial dilution series for both FLU and R-FLU in culture medium. A typical final concentration range would be from 10 µM down to 1 nM, including a DMSO-only vehicle control.

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well. Ensure each concentration is tested in triplicate or quadruplicate.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator. A 72-hour time point is standard for microtubule inhibitors, allowing for multiple cell cycles to be affected.

-

MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the normalized viability against the log of the compound concentration and use a non-linear regression model (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value for each compound.

Protocol 2: Mechanistic Elucidation - Cell Cycle Analysis

Rationale: Based on the aneugenicity data, both FLU and R-FLU are hypothesized to cause a G2/M phase cell cycle arrest. This assay directly validates this key mechanistic step. Comparing the percentage of cells arrested in G2/M at equipotent concentrations (e.g., 2x IC50) provides a functional measure of target engagement.

Methodology:

-

Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with vehicle (DMSO), FLU, and R-FLU at their respective 1x and 2x IC50 concentrations for 24 hours. A 24-hour time point is sufficient to observe significant G2/M accumulation.

-

Cell Harvest: Harvest cells via trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or a similar solution containing propidium iodide and RNase A).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Confirmation of Apoptotic Induction

Rationale: Cell cycle arrest induced by microtubule disruption typically leads to apoptosis. This assay confirms that cell death observed in the viability assay is due to apoptosis and allows for a quantitative comparison of the pro-apoptotic potential of FLU and R-FLU.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with vehicle, FLU, and R-FLU at their 2x IC50 concentrations for 48 hours.

-

Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a propidium iodide (PI) solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Annexin Binding Buffer and analyze immediately on a flow cytometer.

-

Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Data Interpretation and Pathway Visualization

Summarizing Quantitative Cytotoxicity Data

A clear, tabular presentation of the IC50 data is essential for comparing the potency of flubendazole and its reduced metabolite across different cancer histologies.

| Cell Line | Cancer Type | Flubendazole (FLU) IC50 [µM] | Reduced-Flubendazole (R-FLU) IC50 [µM] | Potency Ratio (IC50 FLU / IC50 R-FLU) |

| HCT116 | Colorectal | Experimental Value | Experimental Value | Calculated Value |

| SW480 | Colorectal | Experimental Value | Experimental Value | Calculated Value |

| A549 | Lung (NSCLC) | Experimental Value | Experimental Value | Calculated Value |

| MDA-MB-231 | Breast (TNBC) | Experimental Value | Experimental Value | Calculated Value |

| Huh7 | Hepatocellular | Experimental Value | Experimental Value | Calculated Value |

Table 1: Template for Comparative IC50 Data Summary. Researchers should populate this table with their experimentally derived values.

Visualizing the Core Mechanistic Pathway

The following diagram illustrates the central mechanism of action for benzimidazole-class compounds, which is the hypothesized pathway for both FLU and R-FLU.

Conclusion and Future Directions

This guide establishes a clear rationale and a robust experimental framework for investigating the cytotoxicity of reduced-flubendazole. Preliminary genotoxicity data strongly suggest it is an active metabolite that retains the microtubule-disrupting mechanism of its parent compound.[4] By performing the detailed comparative studies outlined herein, researchers can definitively determine its potency and contribution to the overall anticancer profile of flubendazole.

Future work should focus on integrating these in vitro cytotoxicity findings with pharmacokinetic data to model the relative contribution of both species to tumor inhibition in vivo. Furthermore, investigating the activity of reduced-flubendazole in 3D spheroid models, patient-derived xenografts, and in combination with other chemotherapeutic agents will provide deeper insights into its clinical potential. A complete characterization of this active metabolite is not merely an academic exercise; it is a crucial step toward fully understanding and optimizing the therapeutic application of flubendazole in oncology.

References

-

Lin, Y., et al. (2019). Flubendazole demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy. Journal of Experimental & Clinical Cancer Research, 38(1), 310. [Link]

-

Jin, H., et al. (2023). Drug Repurposing Flubendazole to Suppress Tumorigenicity via PCSK9-dependent Inhibition and Potentiate Lenvatinib Therapy for Hepatocellular Carcinoma. International Journal of Biological Sciences, 19(7), 2008-2023. [Link]

-

Spagnuolo, P. A., et al. (2010). The Antihelmintic Flubendazole Inhibits Microtubules through a Mechanism Distinct From Vinca Alkaloids and Displays Preclinical Activity in Leukemia and Myeloma. Blood, 116(21), 1017. [Link]

-

Gao, Y., et al. (2022). Flubendazole Plays an Important Anti-Tumor Role in Different Types of Cancers. Oncology Letters, 23(2), 56. [Link]

-

Johnson, G. R., et al. (2016). Genotoxicity of flubendazole and its metabolites in vitro and the impact of a new formulation on in vivo aneugenicity. Mutagenesis, 31(1), 99-108. [Link]

-

Lin, Y., et al. (2019). Flubendazole demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy. Journal of Experimental & Clinical Cancer Research, 38(1), 310. [Link]

-

Xie, T., et al. (2021). Flubendazole Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer. Frontiers in Oncology, 11, 725881. [Link]

-

Čáňová, K., et al. (2017). Anthelmintic Flubendazole and Its Potential Use in Anticancer Therapy. Acta Medica (Hradec Kralove), 60(1), 9-14. [Link]

-

Shi, Y., et al. (2024). Anticancer role of flubendazole: Effects and molecular mechanisms (Review). Oncology Reports, 51(3), 1. [Link]

-

Johnson, G. R., et al. (2015). Genotoxicity of flubendazole and its metabolites in vitro and the impact of a new formulation on in vivo aneugenicity. Mutagenesis, 31(1), 99-108. [Link]

-

Čáňová, K., et al. (2019). Carbonyl Reduction of Flubendazole in the Human Liver: Strict Stereospecificity, Sex Difference, Low Risk of Drug Interactions. Drug Metabolism and Disposition, 47(8), 838-846. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]

- 3. Anticancer role of flubendazole: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijbs.com [ijbs.com]

- 7. Drug Repurposing Flubendazole to Suppress Tumorigenicity via PCSK9-dependent Inhibition and Potentiate Lenvatinib Therapy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flubendazole demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flubendazole Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAS 82050-12-2: Reduced-flubendazole | CymitQuimica [cymitquimica.com]

- 11. academic.oup.com [academic.oup.com]

The CRISPR-Cas9 Revolution in Drug Discovery: A Technical Guide for Researchers

The advent of CRISPR-Cas9 has irrevocably transformed the landscape of biological research and, most notably, the drug discovery and development pipeline. This programmable gene-editing tool, derived from a bacterial adaptive immune system, offers an unprecedented level of precision and scalability for manipulating the genome.[1][2] For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of this technology is not merely advantageous; it is essential for harnessing its full potential.

This in-depth technical guide provides a comprehensive overview of the methodological and application-based aspects of the CRISPR-Cas9 system. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of scientific integrity.

Part 1: The Core Mechanism of CRISPR-Cas9: From Bacterial Immunity to a Universal Gene Editing Tool

The CRISPR-Cas9 system relies on two primary components: the Cas9 nuclease, which acts as a pair of "molecular scissors," and a single guide RNA (sgRNA) that directs the Cas9 protein to a specific location in the genome.[3][4] The sgRNA is a synthetic fusion of two naturally occurring RNAs: the CRISPR RNA (crRNA) and the trans-activating crRNA (tracrRNA).[5] The crRNA contains a ~20 nucleotide spacer sequence that is complementary to the target DNA sequence, while the tracrRNA provides a scaffold for Cas9 binding.[5][6]

The editing process unfolds in three distinct steps: recognition, cleavage, and repair.[7]

-

Recognition: The Cas9-sgRNA ribonucleoprotein (RNP) complex scans the genome for a short DNA sequence known as the Protospacer Adjacent Motif (PAM).[6][7] For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is 5'-NGG-3'.[5][8] Upon locating a PAM sequence, the Cas9 protein unwinds the DNA, allowing the sgRNA's spacer region to bind to its complementary target sequence.[7]

-

Cleavage: Once the sgRNA is successfully bound to the target DNA, the Cas9 nuclease undergoes a conformational change, activating its two nuclease domains (HNH and RuvC). These domains then cleave both strands of the DNA, creating a double-strand break (DSB) typically 3 base pairs upstream of the PAM sequence.[5][7]

-

Repair: The cell's natural DNA repair machinery is then activated to mend the DSB. This repair process can proceed down one of two major pathways:

-

Non-Homologous End Joining (NHEJ): This is the more common and error-prone repair pathway.[9] It often results in the insertion or deletion of nucleotides (indels) at the cut site, leading to frameshift mutations and subsequent gene knockout.[5][10]

-

Homology Directed Repair (HDR): In the presence of a DNA repair template with homology to the sequences flanking the DSB, the cell can utilize the more precise HDR pathway.[1][9] This allows for the introduction of specific edits, such as single nucleotide polymorphisms (SNPs), or the insertion of larger DNA sequences, like a fluorescent reporter gene.[1][5]

-

Caption: The core mechanism of CRISPR-Cas9 gene editing.

Part 2: Applications of CRISPR-Cas9 in the Drug Discovery Workflow

CRISPR-Cas9 technology has permeated every stage of the drug discovery pipeline, from initial target identification to the development of novel therapeutic strategies.[1][11]

Target Identification and Validation

High-throughput screening (HTS) platforms are instrumental in modern drug discovery.[12] CRISPR-based screens, in either pooled or arrayed formats, have become the gold standard for functional genomics.[11][13] These screens enable the systematic knockout of thousands of genes to identify those that are essential for a particular disease phenotype, such as cancer cell survival or resistance to a specific drug.[11][13]

| Screen Type | Description | Advantages | Disadvantages |

| Pooled Screen | A mixed population of cells, each with a different gene knockout, is subjected to a selection pressure. The representation of sgRNAs is then quantified by next-generation sequencing (NGS). | High-throughput, scalable, and cost-effective for large-scale screens. | Limited to simple, binary readouts (e.g., cell survival). |

| Arrayed Screen | Individual gene knockouts are created in separate wells of a multi-well plate, allowing for more complex phenotypic analysis. | Enables detailed, multi-parametric readouts (e.g., high-content imaging, gene expression profiling). | Lower throughput and more resource-intensive than pooled screens. |

Disease Modeling

Accurate disease models are critical for understanding pathophysiology and for the preclinical evaluation of new drug candidates.[14] CRISPR-Cas9 facilitates the rapid and precise generation of cellular and animal models that faithfully recapitulate human diseases.[1][14] This includes the creation of isogenic cell lines with specific mutations, allowing for the study of a particular genetic variant in a controlled background.[1] Furthermore, CRISPR has been instrumental in developing more complex models, such as human intestinal organoids, to study diseases like colorectal cancer.[1] The technology can also be used to accurately model oncogenic chromosomal translocation events, which are crucial in various cancer types.[15]

Preclinical Safety and Efficacy Studies

Before a drug candidate can enter clinical trials, its safety and efficacy must be rigorously tested. CRISPR-engineered models can be used to assess potential on-target and off-target effects of a new therapeutic. For example, a cell line with a specific gene knockout can be used to confirm that a drug's efficacy is dependent on that target.

Caption: Integration of CRISPR-Cas9 into the drug discovery pipeline.

Part 3: Methodological Guide: From Design to Analysis

A successful CRISPR experiment hinges on careful planning and execution. This section provides a detailed, step-by-step guide to the key stages of a typical CRISPR-Cas9 workflow.

sgRNA Design and Synthesis

The specificity and efficiency of CRISPR-Cas9 editing are largely determined by the sgRNA sequence.[5] Therefore, the design of a high-quality sgRNA is paramount.

Key Design Principles:

-

Target Selection: The ~20-nucleotide target sequence must be unique within the genome to minimize off-target effects.[4][16] It must also be immediately upstream of a PAM sequence (5'-NGG-3' for SpCas9).[4][16]

-

GC Content: A GC content between 40-80% is recommended for optimal sgRNA stability and function.[6]

-

Off-Target Analysis: In silico tools are essential for predicting and minimizing potential off-target binding sites.[10][17] These tools work by searching the genome for sequences with similarity to the intended target.[17]

Recommended Design Tools:

Once designed, sgRNAs can be synthesized chemically or generated from a DNA template in vitro or in vivo.[6] For difficult-to-transfect cells, such as primary cells and stem cells, chemically modified synthetic sgRNAs can offer improved stability and editing efficiency.[6]

Delivery of CRISPR-Cas9 Components

The method of delivering the Cas9 nuclease and sgRNA into the target cells is a critical determinant of experimental success. The choice of delivery method depends on the cell type, experimental goals, and whether the experiment is being conducted in vitro or in vivo.

Common Delivery Methods:

| Delivery Method | Format | Advantages | Disadvantages |

| Plasmid DNA | Cas9 and sgRNA are encoded on one or more plasmids.[1][20] | Cost-effective and readily available. | Can lead to prolonged expression of Cas9, increasing the risk of off-target effects.[21] Lower efficiency in some cell types. |

| mRNA and sgRNA | Cas9 is delivered as in vitro transcribed mRNA, and the sgRNA is delivered as a synthetic RNA molecule.[1] | Transient expression of Cas9 reduces off-target effects. High efficiency in a broad range of cell types. | More expensive and less stable than plasmid DNA. |

| Ribonucleoprotein (RNP) | Purified Cas9 protein is pre-complexed with the synthetic sgRNA and delivered directly to the cells.[1][6] | Rapidly cleared from the cell, minimizing off-target effects. High editing efficiency. DNA-free. | Requires protein purification and can be more expensive. |

| Viral Vectors (Lentivirus, AAV) | Cas9 and sgRNA are packaged into viral particles for delivery.[20] | High efficiency, even in difficult-to-transfect cells. Suitable for in vivo applications.[20] | Potential for immunogenicity and insertional mutagenesis. More complex to produce. |

Lipid nanoparticles (LNPs) have emerged as a promising non-viral delivery method, particularly for in vivo applications targeting the liver.[22]

Experimental Protocol: Gene Knockout in a Human Cell Line via RNP Electroporation

This protocol outlines a general workflow for generating a gene knockout in a human cell line, such as HEK293T, using the RNP delivery method.

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Recombinant SpCas9 protein

-

Chemically synthesized, modified sgRNA targeting the gene of interest

-

Electroporation buffer and cuvettes

-

Electroporator

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Culture: Culture HEK293T cells according to standard protocols. Ensure cells are healthy and in the logarithmic growth phase on the day of electroporation.

-

RNP Complex Formation:

-

In a sterile microcentrifuge tube, dilute the sgRNA and Cas9 protein in the electroporation buffer to the desired concentrations.

-

Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.

-

-

Cell Preparation:

-

Aspirate the growth medium from the cultured cells and wash once with PBS.

-

Add Trypsin-EDTA and incubate until the cells detach.

-

Resuspend the cells in complete growth medium and determine the cell count and viability.

-

Centrifuge the required number of cells and resuspend the cell pellet in the electroporation buffer.

-

-

Electroporation:

-

Gently mix the resuspended cells with the pre-formed RNP complexes.

-

Transfer the cell-RNP mixture to an electroporation cuvette.

-

Electroporate the cells using a pre-optimized program for HEK293T cells.

-

-

Post-Electroporation Culture:

-

Immediately after electroporation, add pre-warmed complete growth medium to the cuvette and gently transfer the cells to a new culture plate.

-

Incubate the cells at 37°C and 5% CO2.

-

-

Analysis of Editing Efficiency:

-

After 48-72 hours, harvest a portion of the cells for genomic DNA extraction.

-

Amplify the target genomic region by PCR.

-

Analyze the PCR product for the presence of indels using methods such as Sanger sequencing with Inference of CRISPR Edits (ICE) analysis or next-generation sequencing (NGS).[23]

-

Analysis and Validation of Gene Edits

It is crucial to validate the intended genomic modification and assess the extent of any off-target editing.

On-Target Analysis Methods:

-

Sanger Sequencing with ICE Analysis: A cost-effective method for estimating the frequency of indels in a mixed cell population.[23]

-

Next-Generation Sequencing (NGS): Provides a more comprehensive and quantitative analysis of on-target and off-target editing events.

-

Western Blot or Flow Cytometry: To confirm the functional knockout of the target protein.

Off-Target Analysis Methods:

-

In Silico Prediction: As mentioned in the sgRNA design section, computational tools can predict potential off-target sites.[10][17]

-

Unbiased, Genome-Wide Methods: Techniques like GUIDE-seq, CIRCLE-seq, and SITE-seq can empirically identify off-target cleavage events across the entire genome.

Part 4: Challenges and Future Directions

Despite its transformative power, the clinical translation and widespread application of CRISPR-Cas9 technology face several hurdles.[24]

Key Challenges:

-